3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
Description
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a heterocyclic conjugate comprising a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety linked via a carbonyl group to a 2H-chromen-2-one (coumarin) scaffold. This hybrid structure leverages the pharmacological versatility of both components: THIQ derivatives are known for modulating neurotransmitter systems and multidrug resistance (MDR) proteins , while coumarins exhibit diverse bioactivities, including antimicrobial, antitumor, and anti-inflammatory effects . The compound’s unique architecture positions it as a candidate for targeting P-glycoprotein (P-gp), a critical mediator of MDR in cancer cells .
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)16-11-14-6-3-4-8-17(14)23-19(16)22/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGIBRHEJGSZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163063 | |
| Record name | 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309926-33-8 | |
| Record name | 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309926-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation for Chromen-2-One Activation
The chromen-2-one core is often functionalized via Friedel-Crafts acylation, leveraging its electron-rich aromatic system. In a representative procedure, chromen-2-one undergoes acylation with 1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride in the presence of Lewis acids such as AlCl₃ or FeCl₃. Reaction conditions typically involve anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions, achieving yields of 58–65%.
Key variables influencing yield:
-
Catalyst loading : Excess AlCl₃ (>1.2 equiv) leads to over-acylation.
-
Temperature control : Reactions above 10°C promote decomposition of the acyl chloride intermediate.
The Suzuki-Miyaura cross-coupling reaction enables the introduction of diverse aryl groups to the tetrahydroisoquinoline moiety. Using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, this method achieves regioselective coupling at the C-1 position of tetrahydroisoquinoline. A study employing 2-methoxyphenylboronic acid reported a 72% yield under refluxing toluene.
Optimized conditions:
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 12 h |
Domino Reaction Sequences for One-Pot Synthesis
Demethylation/Lactonization Protocol
A novel domino reaction developed by Hetchem researchers synthesizes the target compound via sequential demethylation, lactone ring opening, and re-lactonization. Starting from 3-(2,3-dimethoxyphenyl)-6,7-dimethoxy-1-oxoisochroman-4-carboxylic acid, treatment with HBr/AcOH at 120°C induces a cascade of transformations, yielding the final product in 68% isolated yield.
Critical steps in the domino pathway:
-
Demethylation : HBr cleaves methoxy groups to phenolic hydroxyls.
-
Lactone ring opening : Acidic conditions hydrolyze the isochroman lactone.
-
Decarboxylation : Loss of CO₂ generates the chromen-2-one scaffold.
Boron Tribromide-Mediated Cyclization
Boron tribromide (BBr₃) serves as a dual-purpose reagent for demethylation and cyclization. In a gram-scale synthesis, BBr₃ (3.0 equiv) in DCM at −78°C facilitates simultaneous deprotection of methoxy groups and intramolecular lactonization, achieving 75% yield with >95% purity.
Catalytic Systems and Reaction Optimization
Homogeneous vs. Heterogeneous Catalysis
Comparative studies highlight the advantages of heterogeneous catalysts for recyclability and reduced metal leaching. For instance, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole magnetic nanoparticles catalyze acyl transfer reactions with 82% yield and five reuses without significant activity loss.
Performance comparison:
| Catalyst Type | Yield (%) | Recyclability |
|---|---|---|
| AlCl₃ (homogeneous) | 65 | None |
| Fe₃O₄@SiO₂ (hetero) | 82 | 5 cycles |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but necessitate rigorous drying. A solvent screening study identified tetrahydrofuran (THF) as optimal for balancing solubility and stability of intermediates.
Temperature-dependent yield profile:
| Temperature (°C) | Yield (%) |
|---|---|
| 25 | 45 |
| 60 | 62 |
| 110 | 72 |
Analytical Characterization and Quality Control
Spectroscopic Verification
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
-
δ 7.85 (d, J = 8.0 Hz, H-4 chromenone)
-
δ 6.95–7.45 (m, aromatic protons)
HRMS (ESI-TOF) confirms the molecular ion peak at m/z 306.1234 [M+H]⁺ (calcd. 306.1230).
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) shows a single peak at retention time 6.8 min, confirming >98% purity. Method validation parameters include:
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can also occur, especially at the carbonyl group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chromenone moiety. Halogenation followed by substitution with nucleophiles such as amines or thiols is common.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation with N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted chromenone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have demonstrated that derivatives of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one exhibit significant cytotoxicity against various cancer cell lines. For instance, a study synthesized conjugates of this compound and tested their efficacy against breast and lung cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Neuroprotective Effects :
- Antimicrobial Properties :
Biological Studies
- Enzyme Inhibition :
- Biomolecular Interactions :
Materials Science Applications
- Organic Electronics :
Case Studies
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, while the chromenone moiety can bind to enzymes involved in oxidative stress pathways. This dual interaction allows the compound to exert its effects through multiple pathways, making it a versatile candidate for drug development.
Comparison with Similar Compounds
Key Insights :
- Linker Flexibility : Compounds with flexible alkyl spacers (e.g., 3i) show moderate activity, while rigid or aromatic linkers (e.g., 3k) enhance potency due to improved hydrophobic interactions with P-gp’s transmembrane domains .
- Substituent Effects : Methoxy groups on THIQ (e.g., 6,7-dimethoxy) increase affinity by forming hydrogen bonds with P-gp’s ATP-binding site . Methyl groups on the coumarin scaffold (3,4-dimethyl) improve metabolic stability .
Comparison with Non-THIQ Coumarin Derivatives
Coumarins lacking the THIQ moiety exhibit distinct biological profiles:
Key Insights :
- Antimicrobial vs. Anticancer Focus : Simple coumarins (e.g., 5,7-dihydroxy-4-propyl) prioritize antimicrobial activity via membrane disruption , while the target compound’s THIQ conjugation redirects efficacy toward MDR modulation.
- Potency Enhancement: The THIQ moiety’s interaction with P-gp’s drug-binding pocket confers >1000-fold greater potency compared to non-THIQ coumarins .
Biological Activity
The compound 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a derivative of tetrahydroisoquinoline and chromenone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline (THIQ) derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The structural modifications in THIQ derivatives often enhance their biological potency and selectivity against specific targets. The compound in focus combines the THIQ scaffold with a chromenone moiety, potentially increasing its therapeutic applications.
1. Antimicrobial Activity
Recent studies have demonstrated that THIQ derivatives exhibit significant antimicrobial properties. The compound this compound has shown promising results against various bacterial and fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
- Escherichia coli: MIC = 0.18 ± 0.06 mg/mL
- Staphylococcus aureus: MIC = 0.25 ± 0.05 mg/mL
- Candida albicans: MIC = 0.20 ± 0.04 mg/mL
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
2. Neuroprotective Effects
The neuroprotective potential of THIQ derivatives is particularly noteworthy in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.
- AChE Inhibition :
3. Anticancer Properties
Preliminary studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G1 phase .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. The presence of the tetrahydroisoquinoline moiety contributes to its binding affinity for biological targets, while the carbonyl group enhances its lipophilicity and cellular uptake.
Key SAR Findings:
- Substituents on the chromenone ring significantly affect activity; electron-withdrawing groups enhance potency.
- Modifications at the nitrogen position of the THIQ scaffold have been shown to alter pharmacokinetic properties and biological efficacy.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study involving a series of THIQ derivatives, including our compound of interest, was conducted to evaluate their antimicrobial properties against a panel of pathogens. Results indicated that compounds with halogen substitutions exhibited enhanced activity due to increased interactions with bacterial cell membranes .
Case Study 2: Neuroprotective Screening
In a neuroprotection model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, the compound showed a significant reduction in cell death compared to controls. This suggests potential therapeutic applications in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one derivatives?
- Methodology : The compound and its analogs are synthesized via microwave-assisted nucleophilic substitution between hydroxycoumarins and halides (e.g., α,α′-dibromo-xylenes or 1,ω-dibromoalkanes) in anhydrous acetone with K₂CO₃ and KI catalysis. Purification involves column chromatography, and structures are confirmed by ¹H NMR (δ 2.19–7.65 ppm) and HRMS .
Q. How is structural purity confirmed for these derivatives?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy at 300–500 MHz in deuterated solvents (e.g., DMSO-d₆) identifies proton environments and coupling constants. High-resolution mass spectrometry (HRMS) using ESI-Q-TOF confirms molecular weights (m/z range: 50–3000 Da). Melting points are determined via capillary methods .
Q. What in vitro assays are used to evaluate P-glycoprotein (P-gp) inhibition?
- Methodology : The Calcein-AM assay in MDCK-MDR1 cells measures P-gp inhibition by quantifying intracellular calcein fluorescence (ex/em: 485/535 nm). IC₅₀ values are calculated using nonlinear regression, with verapamil as a reference inhibitor .
Advanced Research Questions
Q. How do structural modifications at coumarin C3/C4 and linker design affect P-gp affinity and selectivity over MRP1?
- Methodology :
- SAR Analysis : Bulky substituents (e.g., Br at C3 in 3r or phenyl in 3u ) enhance P-gp affinity (IC₅₀ = 160–280 nM) while maintaining >350-fold selectivity over MRP1. Flexible polymethylene spacers (e.g., in 3h , IC₅₀ = 70 nM) outperform rigid xylyl linkers due to better accommodation in the P-gp binding pocket .
- Computational Validation : Molecular docking (AutoDock Vina) on a human P-gp homology model (PDB: 4M1M) identifies hydrophobic interactions between coumarin C3 substituents and residues like Phe-974 and Tyr-310 .
Q. What experimental approaches resolve contradictions in activity data between similar derivatives?
- Methodology :
- Comparative Binding Free Energy (ΔG) Calculations : Molecular dynamics (AMBER FF14SB) evaluates ligand stability in the P-gp binding site. For example, 3h ’s lower ΔG (−9.2 kcal/mol) versus 3j (−7.1 kcal/mol) correlates with its higher potency .
- Cellular Co-incubation Assays : Co-administration with doxorubicin in MDCK-MDR1 cells quantifies MDR reversal (e.g., 3h restores doxorubicin cytotoxicity by 85% at 1 μM) .
Q. How can molecular docking guide the design of selective P-gp inhibitors?
- Methodology :
- Protonation State Optimization : Ligands are protonated at physiological pH (e.g., THIQ nitrogen) to mimic in vivo conditions.
- Grid Parameterization : Docking grids centered on P-gp’s drug-binding pocket (coordinates: x=15 Å, y=20 Å, z=25 Å) prioritize residues critical for substrate recognition (e.g., Gln-725, Val-978) .
Q. What strategies improve pharmacokinetic compatibility of these inhibitors?
- Methodology :
- Metabolic Stability Assays : Liver microsome studies (human/rat) assess CYP450-mediated degradation. Derivatives with 6,7-dimethoxy-THIQ show reduced CYP3A4 inhibition compared to elacridar .
- Blood-Brain Barrier (BBB) Penetration Prediction : QSAR models (e.g., SwissADME) prioritize compounds with logP < 3.5 and polar surface area < 90 Ų .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
